(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-6-1-2-8(13)7(5-6)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZAVRVONROLKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Chlorobenzoic Acid Using NBS/Sulfuric Acid
Patent CN110002989B describes a regioselective bromination method starting from 2-chlorobenzoic acid. The reaction employs NBS in a sulfuric acid medium, with sodium sulfide or sulfite catalysts to suppress the formation of 4-bromo-2-chlorobenzoic acid byproduct. Key parameters include:
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Molar ratios : 2-Chlorobenzoic acid : NBS : Catalyst = 1 : (0.5–1.5) : (0.2–1.0)
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Temperature : 10–50°C (optimal at 25°C)
The sulfur-based catalysts selectively deactivate bromine radicals at the para position, favoring bromination at the meta position (C5) of the aromatic ring. Post-reaction purification via recrystallization in methanol or ethanol achieves ≥99.5% purity.
Hydrolysis of 5-Bromo-2-chlorobenzonitrile
An alternative route (CN113321577A) starts with 2-chlorobenzonitrile, which undergoes bromination followed by alkaline hydrolysis:
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Bromination : 2-Chlorobenzonitrile reacts with bromine (Br₂) or HBr/H₂O₂ at 40–60°C to yield 5-bromo-2-chlorobenzonitrile (85–90% yield).
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Hydrolysis : The nitrile is treated with NaOH (1.8 eq) at 90°C for 4 hours, followed by acidification with HCl to precipitate 5-bromo-2-chlorobenzoic acid (85.9% yield, 99.9% HPLC purity).
This method avoids strong acid waste streams but requires stringent control of hydrolysis conditions to prevent decarboxylation.
Esterification of 5-Bromo-2-chlorobenzoic Acid with 2,5-Dioxopyrrolidin-1-ol
The final step involves coupling 5-bromo-2-chlorobenzoic acid with 2,5-dioxopyrrolidin-1-ol. Two esterification strategies are prevalent:
Acid Chloride Intermediate Method
The benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acid chloride then reacts with 2,5-dioxopyrrolidin-1-ol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere:
Direct Coupling Using Carbodiimide Reagents
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst:
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Solvent : Dry DCM or acetonitrile
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Molar ratio : Acid : Alcohol : EDC : DMAP = 1 : 1.2 : 1.5 : 0.1
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Temperature : 25°C for 24 hours
This approach avoids handling corrosive acid chlorides and simplifies purification. The crude product is washed with NaHCO₃ and brine, then recrystallized from isopropanol to achieve ≥99% purity.
Comparative Analysis of Synthetic Methods
Table 1: Bromination Methods for 5-Bromo-2-chlorobenzoic Acid
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|---|
| NBS/H₂SO₄ | 2-Chlorobenzoic acid | Na₂S/Na₂SO₃ | 92–95 | ≥99.5 | ≤0.5% 4-bromo |
| Br₂/H₂O₂ | 2-Chlorobenzonitrile | None | 85–90 | 99.9 | <1% di-brominated |
Table 2: Esterification Conditions and Outcomes
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, TEA | DCM | 78–82 | 98.5 |
| EDC/DMAP | EDC, DMAP | Acetonitrile | 88–91 | 99.0 |
The EDC/DMAP method offers superior yield and purity, making it preferable for industrial-scale synthesis.
Challenges and Optimization Strategies
Regioselectivity in Bromination
The meta-directing effect of the chlorine and carboxylic acid groups ensures predominant bromination at C5. However, trace para-substituted byproducts (e.g., 4-bromo-2-chlorobenzoic acid) may form if catalysts are omitted. Sodium sulfide reduces Br₂ to HBr, minimizing radical recombination and enhancing selectivity.
Esterification Side Reactions
Overactive coupling agents (e.g., excess DCC) can lead to acylurea formation. This is mitigated by:
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Strict stoichiometric control (1.5 eq EDC)
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Low-temperature reaction initiation (0–5°C)
Industrial-Scale Production Considerations
Large-scale synthesis requires:
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Continuous flow reactors : For bromination to improve heat dissipation and reduce reaction time.
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Automated pH control : During hydrolysis to prevent local over-acidification and decarboxylation.
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Solvent recovery systems : To recycle DCM or acetonitrile, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-chlorobenzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 5-bromo-2-chlorobenzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
| This compound | Pseudomonas aeruginosa | 128 |
Anticancer Properties
In recent years, the compound has been investigated for its potential anticancer effects. A study published in Cancer Research highlighted that certain derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways. The structure's ability to interact with DNA and inhibit topoisomerases has been suggested as a possible mechanism for its anticancer activity.
Case Study: Apoptotic Effects on HeLa Cells
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, with IC50 values reported at approximately 15 µM. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis.
Polymer Synthesis
The compound is also utilized as a monomer or co-monomer in the synthesis of polymers. Its ability to undergo ring-opening polymerization makes it suitable for producing biodegradable polymers with potential applications in drug delivery systems and tissue engineering.
Table 2: Polymerization Characteristics
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Biodegradable Polymers | This compound | High tensile strength |
| Drug Delivery Systems | Copolymer with lactide | Controlled release capabilities |
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its functional groups allow for further modifications that can lead to the development of new pharmaceuticals.
Case Study: Synthesis Pathway
A recent publication described a multi-step synthesis pathway where this compound was used to produce a novel class of anti-inflammatory agents. The reaction conditions were optimized to yield high purity products suitable for biological testing.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate with two structurally related succinimidyl esters from the evidence:
*Estimated based on structural formula.
Key Differences and Implications:
Reactivity :
- The target compound’s bromine and chlorine substituents create a stronger electron-deficient aromatic system compared to the benzoyl or pyrenyl analogs. This increases its reactivity in acyl transfer reactions, making it more suitable for coupling with sterically hindered nucleophiles .
- The 4-benzoylbenzoate derivative (CAS 91990-88-4) may exhibit lower reactivity due to resonance stabilization from the benzoyl group.
Solubility and Applications :
- The pyrenyl derivative (CAS 97427-71-9) has a hydrophobic pyrene moiety, rendering it ideal for applications in lipid membranes or fluorescence-based studies .
- The target compound’s halogenated aromatic ring likely improves solubility in aprotic polar solvents (e.g., DMF, DMSO) compared to the pyrenyl analog.
Safety Profile :
- Halogenated succinimidyl esters (e.g., the target compound) are classified as hazardous (Signal Word: Danger) due to skin/eye irritation risks and environmental toxicity, similar to CAS 91990-88-4 .
Research Findings and Structural Analysis
While direct studies on the target compound are absent in the evidence, structural insights can be inferred from related compounds:
- Crystallographic Data : Tools like SHELX and ORTEP-3 are critical for resolving the stereochemistry and intermolecular interactions of such esters. For example, the pyrenyl derivative’s bulky substituents may lead to unique crystal packing patterns.
- Synthetic Utility: Succinimidyl esters are often used in peptide synthesis. The halogenated target compound may offer advantages in stability and reaction yield over non-halogenated analogs under specific conditions.
Biological Activity
(2,5-Dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate is a synthetic compound that belongs to the class of benzoate derivatives. It is characterized by the presence of a dioxopyrrolidine moiety, which is known for its potential biological activities. The compound's molecular formula is , and it has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and biological properties.
- Molecular Formula :
- IUPAC Name : this compound
- Molecular Weight : 304.53 g/mol
Structural Characteristics
The compound features a benzene ring substituted with bromine and chlorine atoms, along with a dioxopyrrolidine group, which contributes to its biological activity. The substitution pattern on the benzene ring is crucial for its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific proteins and enzymes within cellular pathways. Preliminary studies suggest that it may selectively inhibit certain signaling pathways by degrading proteins such as KRAS G12D/V and MDM2, which are implicated in various cancers. This selective degradation can lead to reduced tumor growth without causing widespread cytotoxicity to normal cells.
Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were evaluated using broth dilution methods, revealing varying degrees of sensitivity among different bacterial strains .
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in KRAS-mutant cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antibacterial Studies : Another research effort focused on synthesizing various derivatives from the base compound to evaluate their antibacterial efficacy. Among these derivatives, some exhibited potent activity against Bacillus subtilis and Salmonella Enteritidis, suggesting that modifications in the structure could enhance antimicrobial properties .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yl 3-bromoacetate | Moderate antibacterial | Effective against E. coli with MIC = 32 µg/mL |
| 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate | High anticancer | Induces apoptosis in breast cancer cells |
| 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate | Low cytotoxicity | Selectively targets cancer cells without affecting normal cells |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2,5-dioxopyrrolidin-1-yl) 5-bromo-2-chlorobenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 5-bromo-2-chlorobenzoic acid with N-hydroxysuccinimide (NHS) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization involves adjusting reaction temperature (typically 0–25°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to NHS), and catalyst selection (e.g., copper-based catalysts for coupling reactions). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use - and -NMR to confirm proton and carbon environments. Compare chemical shifts with predicted values (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl groups at δ 165–175 ppm).
- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and pyrrolidinone C=O vibrations (~1700 cm).
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by area normalization).
- Cross-validate with mass spectrometry (ESI-MS) for molecular ion confirmation .
Advanced Research Questions
Q. What mechanistic insights explain the coupling reactions involving this compound under copper-catalyzed conditions?
- Methodological Answer : Copper catalysts (e.g., CuI or CuBr) facilitate radical-ionic mechanisms in coupling reactions. The process involves single-electron transfer (SET) from the copper catalyst to the brominated aromatic ring, generating a reactive aryl radical intermediate. This intermediate undergoes nucleophilic substitution with heterocyclic amines or thiols. Computational studies (DFT) can model transition states to predict regioselectivity and optimize catalyst loading (e.g., 5–10 mol% Cu) .
Q. How can computational chemistry methods be applied to predict reactivity or stability issues in derivatives of this compound?
- Methodological Answer :
- Ab Initio/DFT Calculations : Analyze partial charges on electrophilic sites (e.g., carbonyl carbons) and nucleophilic partners (e.g., amines) to predict coupling efficiency.
- Solvent Effects : Use COSMO-RS models to simulate solvation effects on reaction pathways.
- Degradation Pathways : Calculate bond dissociation energies (BDEs) for hydrolytically sensitive groups (e.g., ester linkages) to assess stability under acidic/basic conditions. Validate with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Q. How can researchers resolve contradictions in spectral data indicating unexpected byproducts during synthesis?
- Methodological Answer :
- Tandem Mass Spectrometry (MS/MS) : Fragment molecular ions to identify structural anomalies (e.g., bromine isotope patterns).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals to detect minor impurities (e.g., diastereomers or regioisomers).
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters (e.g., quenching side reactions with scavengers like TEMPO) .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental -NMR chemical shifts for this compound?
- Methodological Answer :
- Computational Refinement : Re-optimize DFT geometries using solvent-specific parameters (e.g., PCM model for DMSO).
- Referencing Artifacts : Calibrate NMR spectrometers with internal standards (e.g., TMS) and verify deuterated solvent purity.
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing chemical shifts .
Experimental Design Considerations
Q. What strategies ensure reproducibility in large-scale synthesis of this compound for collaborative studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to maintain consistent reaction conditions.
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst type, and solvent polarity).
- Batch Documentation : Record detailed metadata (e.g., humidity, stirring rate) to isolate variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
